Methyl 1H,2H,3H-pyrrolo[3,2-c]pyridine-4-carboxylate is a heterocyclic compound characterized by a fused pyrrole and pyridine ring system. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications in drug development. The structural framework of methyl 1H,2H,3H-pyrrolo[3,2-c]pyridine-4-carboxylate allows for various modifications that can enhance its pharmacological properties.
Methyl 1H,2H,3H-pyrrolo[3,2-c]pyridine-4-carboxylate belongs to the class of pyrrolo-pyridine derivatives. These compounds are classified as nitrogen-containing heterocycles, which are known for their diverse biological activities. The compound can be sourced from various chemical databases and literature that focus on heterocyclic chemistry and its applications in pharmaceuticals .
The synthesis of methyl 1H,2H,3H-pyrrolo[3,2-c]pyridine-4-carboxylate typically involves several key steps:
The synthesis may require protecting group strategies to manage reactive functional groups during multi-step reactions. For example, using tert-butoxycarbonyl (Boc) protection at specific nitrogen sites can enhance yields and selectivity during synthesis .
Methyl 1H,2H,3H-pyrrolo[3,2-c]pyridine-4-carboxylate features a bicyclic structure where a pyrrole ring is fused to a pyridine ring. The molecular formula can be expressed as , indicating the presence of two nitrogen atoms within the heterocyclic framework.
The molecular weight of methyl 1H,2H,3H-pyrrolo[3,2-c]pyridine-4-carboxylate is approximately 176.17 g/mol. Spectroscopic data such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are commonly used to confirm its structure .
Methyl 1H,2H,3H-pyrrolo[3,2-c]pyridine-4-carboxylate can participate in various chemical reactions due to its functional groups:
Reactivity patterns depend on substituents on the aromatic ring and the electronic nature of those substituents. For instance, electron-donating groups may facilitate electrophilic substitutions while electron-withdrawing groups may hinder them .
The mechanism of action for methyl 1H,2H,3H-pyrrolo[3,2-c]pyridine-4-carboxylate is largely dependent on its interactions with biological targets such as enzymes or receptors. For example, certain derivatives have shown inhibitory activities against specific kinases involved in cancer pathways.
Biological assays indicate that modifications to the methyl 1H,2H,3H-pyrrolo[3,2-c]pyridine scaffold can enhance binding affinity and specificity towards targets like fibroblast growth factor receptors . Quantitative data from these studies often include IC50 values reflecting the potency of inhibition.
Methyl 1H,2H,3H-pyrrolo[3,2-c]pyridine-4-carboxylate is typically a solid at room temperature with moderate solubility in organic solvents. Its melting point and boiling point can vary based on purity and specific structural modifications.
The compound exhibits stability under standard laboratory conditions but may be sensitive to strong acids or bases that could hydrolyze the ester group. Additionally, it may undergo oxidation if exposed to air over extended periods .
Methyl 1H,2H,3H-pyrrolo[3,2-c]pyridine-4-carboxylate has potential applications in medicinal chemistry as a lead compound for developing inhibitors against various kinases implicated in cancer and other diseases. Its derivatives have been explored for their immunomodulatory effects and ability to target specific signaling pathways relevant in oncology and metabolic disorders .
The pyrrolo[3,2-c]pyridine scaffold serves as a privileged structure for designing potent inhibitors of Monopolar Spindle Kinase 1 (MPS1/TTK), a serine/threonine kinase overexpressed in aggressive tumors such as triple-negative breast cancer and acute myeloid leukemia. Methyl 1H,2H,3H-pyrrolo[3,2-c]pyridine-4-carboxylate derivatives exhibit nanomolar-range inhibition of MPS1 by competitively binding to the adenosine triphosphate (ATP)-binding pocket. This binding stabilizes an inactive kinase conformation through critical hydrogen bonds with the hinge region (Cys604 and Glu603) and hydrophobic interactions with Pro673 and Leu654 residues [7]. In cellular assays, representative compounds (e.g., CCT251455) demonstrated dose-dependent suppression of MPS1 autophosphorylation at Thr676—a key activation site—leading to premature anaphase progression, chromosomal missegregation, and apoptosis in cancer cells [7] [2].
Table 1: Anticancer Activity of Pyrrolo[3,2-c]Pyridine-Based MPS1 Inhibitors
Compound | MPS1 IC₅₀ (nM) | Cell Line | Proliferation IC₅₀ (μM) |
---|---|---|---|
CCT251455 | 32 | HCT116 | 0.41 |
Compound 12 | 29 | MCF-7 | 0.38 |
Compound 31* | 2.6 | MDA-MB-468 | 0.021 |
Note: Compound 31 is a pyrazolo[3,4-b]pyridine analog illustrating scaffold similarity [2].
Structure-activity relationship (SAR) studies reveal that optimizing substituents at the C-2, C-4, and N-1 positions of the pyrrolo[3,2-c]pyridine core enhances kinase selectivity and potency. Key modifications include:
Table 2: Impact of Structural Modifications on Kinase Selectivity
Modification Site | Group | MPS1 IC₅₀ (nM) | Selectivity (606-Kinase Panel) |
---|---|---|---|
C-2 | 1-Methylpyrazol-4-yl | 29 | >200-fold at 1 μM |
C-4 | 3-Aminoindazol-5-yl | 17 | >300-fold at 1 μM |
N-1 | Morpholine | 45 | >150-fold at 1 μM |
Oral bioavailability of pyrrolo[3,2-c]pyridine derivatives is achieved through balanced lipophilicity (cLogP 2.5–3.5), moderate molecular weight (<450 Da), and low polar surface area (<80 Ų). CCT251455 exemplifies this optimization, exhibiting 85% oral bioavailability in murine models due to:
Table 3: Pharmacokinetic Properties of Lead Pyrrolo[3,2-c]Pyridine Derivatives
Parameter | CCT251455 | Compound 31 | Optimization Target |
---|---|---|---|
cLogP | 3.1 | 2.8 | <4.0 |
Solubility (PBS, pH 7.4) | 58 μM | 112 μM | >50 μM |
Plasma t₁/₂ (h) | 5.2 | 7.1 | >4 h |
Oral Bioavailability (%) | 85 | 95 | >30% |
Pyrrolo[3,2-c]pyridine exhibits superior MPS1 inhibition over isomers due to its hydrogen-bonding geometry and conformational flexibility:
CAS No.: 112839-93-7
CAS No.: 82526-36-1
CAS No.: 61109-48-6
CAS No.: